molecular formula C7H13NO2 B1586961 Methyl Piperidine-2-carboxylate CAS No. 41994-45-0

Methyl Piperidine-2-carboxylate

Cat. No.: B1586961
CAS No.: 41994-45-0
M. Wt: 143.18 g/mol
InChI Key: CXQTTWVBUDFUNO-UHFFFAOYSA-N
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Description

Methyl Piperidine-2-carboxylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Piperidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of piperidine-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is often produced via catalytic hydrogenation of pyridine derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then esterified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl Piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
MPC serves as a fundamental building block in the synthesis of complex organic molecules. Its functional groups, including the ester and piperidine ring, facilitate the formation of various derivatives. Notably, it has been utilized in the synthesis of alkaloids and heterocyclic compounds, which are essential in pharmaceuticals.

Asymmetric Catalysis
MPC can act as a chiral ligand in asymmetric catalysis. Its stereochemistry allows it to influence reaction pathways, favoring the formation of specific enantiomers. This property is crucial for synthesizing enantiomerically pure compounds, which are often necessary for drug development.

Biological Applications

Pharmacological Potential
Research indicates that MPC exhibits significant biological activities. It has been studied for its potential interactions with neurotransmitter systems, suggesting its utility in developing treatments for neurodegenerative disorders and psychiatric conditions. The compound's ability to selectively bind to certain receptors enhances its therapeutic prospects.

Antimicrobial Activity
MPC has also shown promise in antimicrobial applications. Studies have explored its effectiveness against various microbial strains, indicating potential use in developing new antimicrobial therapies.

Medicinal Chemistry

Drug Development
MPC's role as a precursor in drug synthesis is noteworthy. It has been investigated for its potential to develop medications targeting diseases such as cancer and neurodegenerative disorders. The compound's unique structure allows for modifications that can enhance pharmacological efficacy while minimizing side effects .

Case Study: Synthesis of Pipecolic Amides
A recent study demonstrated the successful synthesis of pipecolic amides using MPC as a starting material. This approach highlights MPC's utility in creating bioactive compounds with potential therapeutic applications .

Application Area Details
Organic SynthesisBuilding block for alkaloids and heterocycles; asymmetric catalysis.
PharmacologyPotential treatments for neurodegenerative disorders; enzyme inhibition studies.
Antimicrobial ResearchInvestigated against various microbial strains; potential new antimicrobial therapies.
Drug DevelopmentPrecursor for medications targeting cancer and CNS disorders; modification for efficacy.

Mechanism of Action

The mechanism of action of Methyl Piperidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Methyl Piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-2-carboxylic acid: The parent compound, which lacks the ester group.

    Methyl Piperidine-4-carboxylate: A structural isomer with the ester group at the 4-position.

    Piperidine-2,6-dicarboxylate: A derivative with two carboxylate groups at the 2 and 6 positions.

Uniqueness

This compound is unique due to its specific ester functional group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Biological Activity

Methyl Piperidine-2-carboxylate, particularly its (S)-enantiomer, has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This compound is characterized by its chiral nature, which significantly influences its interaction with biological systems. This article reviews the biological activities of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and relevance in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO2C_7H_{13}NO_2 and features a piperidine ring with a carboxylate group. The chirality of this compound is crucial for its biological function, affecting how it interacts with various biological targets.

Research indicates that this compound acts primarily as an enzyme inhibitor . Its mechanism typically involves binding to active sites on enzymes or receptors, leading to conformational changes that alter their activity. This property is particularly relevant in the context of metabolic processes and potential therapeutic applications in metabolic diseases.

Enzyme Inhibition

The compound has shown promise in modulating enzyme activity, which could influence various biological pathways. For instance, studies have highlighted its potential role in inhibiting enzymes involved in metabolic disorders, suggesting a possible application in drug interactions and the treatment of conditions like diabetes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Modulates enzyme activity, potentially influencing metabolic pathways.
Interaction with Receptors Binds to receptors, altering their conformation and function.
Therapeutic Potential Investigated for use in metabolic disease treatments and drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. For example, a study highlighted its ability to inhibit certain hydrolases and transferases, which are critical for metabolic regulation.
  • Drug Development Applications : The compound's unique stereochemical properties make it an attractive candidate for developing selective drugs. Its interactions with various biological targets suggest it could be used to design more effective therapeutics with fewer side effects.
  • Comparative Studies : A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activity due to its chiral nature. This uniqueness allows it to interact differently with biological systems compared to non-chiral analogs.

Properties

IUPAC Name

methyl piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQTTWVBUDFUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392714
Record name Methyl Piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41994-45-0
Record name Methyl pipecolinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41994-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl Piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41994-45-0
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Synthesis routes and methods I

Procedure details

A slurry of 26 g (0.20 mole) of pipecolinic acid in 100 ml of methanol is cooled to -10° and 16.7 ml (0.22 mole) of thionyl chloride added over 5 minutes. The slurry is allowed to warm to ambient temperature and stirred overnight whereupon a thick slurry forms. Addition of 300 ml of methanol gives a solution which is evaporated in vacuo. The residue is suspended in 100 ml in methanol, treated with a solution of 10.8 g (0.2 mole) of sodium methoxide in 100 ml of methanol, and diluted with 400 ml of ether. The solid which forms is filtered and the filtrate evaporated and redissolved in ether. Filtration, evaporation and solution are repeated three times and the final residue distilled in vacuo to give 24.6 g (85%) of the above titled ester, bp. 70°-70.5° at 4.0 mm.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Synthesis routes and methods II

Procedure details

7 ml (2 mmol) of 0.28 M solution of 4-chlorophenylmagnesium iodide in diethyl ether [prepared from 1-chloro-4-iodobenzene (Aldrich) and magnesium] was added dropwise to an ice-cooled solution of 0.605 g (2 mmol) N-[3-4-fluorophenyl)-3-oxopropyl]pipecolic acid methyl ester (from Step 1) in 12 ml anhydrous diethyl ether with stirring under nitrogen. The mixture was stirred at room temperature for 16 hours, poured onto crushed ice and extracted with dichloromethane. The combined organic extracts were washed with brine, concentrated and the residue purified by preparative silica gel TLC with 25% ethyl acetate in hexanes to give 0.037 g (yield 4.5%) N-[3-4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxypropyl]pipecolic acid methyl ester (Compound B30).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorophenylmagnesium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pipecolic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Piperidine-2-carboxylate
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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